molecular formula C8H9N3O2 B15071238 4-Acetamidonicotinamide

4-Acetamidonicotinamide

Cat. No.: B15071238
M. Wt: 179.18 g/mol
InChI Key: PXRZPKNFSVPKOG-UHFFFAOYSA-N
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Description

4-Acetamidonicotinamide is a chemical compound with the molecular formula C8H9N3O2 It is a derivative of nicotinamide, which is an amide form of nicotinic acidThis compound has been investigated for various biological applications due to its structural similarity to nicotinamide .

Preparation Methods

The synthesis of 4-Acetamidonicotinamide typically involves the acetylation of nicotinamide. One common method includes reacting nicotinamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The product is then purified through recrystallization .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce larger quantities of this compound. These methods often optimize reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

4-Acetamidonicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it back to nicotinamide or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: It can undergo nucleophilic substitution reactions where the acetamido group is replaced by other functional groups. Reagents like sodium hydroxide can facilitate these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield oxo derivatives, while reduction with lithium aluminum hydride can produce reduced amides .

Mechanism of Action

The mechanism of action of 4-Acetamidonicotinamide is closely related to its structural similarity to nicotinamide. It is believed to exert its effects by interacting with molecular targets involved in redox reactions and energy production. Specifically, it may influence the activity of enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. This interaction can affect various cellular processes, including DNA repair, cellular stress responses, and metabolic pathways .

Comparison with Similar Compounds

4-Acetamidonicotinamide can be compared to other nicotinamide derivatives, such as:

    Nicotinamide: The parent compound, known for its role in NAD synthesis and various biological activities.

    Nicotinic Acid: Another derivative with similar biological functions but different chemical properties.

    Nicotinamide Riboside: A more complex derivative with enhanced bioavailability and potential therapeutic benefits.

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications compared to other nicotinamide derivatives .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

4-acetamidopyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O2/c1-5(12)11-7-2-3-10-4-6(7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12)

InChI Key

PXRZPKNFSVPKOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)C(=O)N

Origin of Product

United States

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